4-Hydrazinyl-7-Methoxy-2-Methylquinoline
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Overview
Description
4-Hydrazinyl-7-Methoxy-2-Methylquinoline is a chemical compound with the molecular formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-7-Methoxy-2-Methylquinoline typically involves the reaction of 7-methoxy-2-methylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product . The reaction can be represented as follows:
[ \text{7-Methoxy-2-Methylquinoline} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-7-Methoxy-2-Methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group to form different functional groups.
Substitution: The methoxy and hydrazinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
4-Hydrazinyl-7-Methoxy-2-Methylquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-7-Methoxy-2-Methylquinoline involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-Methylquinoline: Lacks the hydrazinyl group, resulting in different chemical reactivity and biological activity.
4-Hydrazinylquinoline: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
2-Methylquinoline: Lacks both the methoxy and hydrazinyl groups, leading to significantly different properties and applications.
Uniqueness
4-Hydrazinyl-7-Methoxy-2-Methylquinoline is unique due to the presence of both the hydrazinyl and methoxy groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(7-methoxy-2-methylquinolin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-5-11(14-12)9-4-3-8(15-2)6-10(9)13-7/h3-6H,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZBRTMCELTNJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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